2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
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Overview
Description
2-AMINO-4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups. This compound is of significant interest in various fields of scientific research due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-AMINO-4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multicomponent reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of catalysts . Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which are known for their efficiency and functional group tolerance .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, especially at the cyano and methoxy groups. Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents
Scientific Research Applications
2-AMINO-4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which share a similar core structure but differ in their substituents . These compounds are unique due to their diverse pharmacological properties and their ability to undergo various chemical transformations. The presence of multiple functional groups in 2-AMINO-4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE makes it particularly versatile in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C27H22ClFN4O2 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-amino-4-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C27H22ClFN4O2/c1-34-24-9-6-16(10-17(24)13-35-18-7-8-23(29)22(28)11-18)25-20-5-3-2-4-19(20)21(12-30)26(33)27(25,14-31)15-32/h4,6-11,20,25H,2-3,5,13,33H2,1H3 |
InChI Key |
KNUOFHQYPKIAQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)COC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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